molecular formula C9H12O B1616832 4-Ethyl-2-methylphenol CAS No. 2219-73-0

4-Ethyl-2-methylphenol

Cat. No. B1616832
CAS RN: 2219-73-0
M. Wt: 136.19 g/mol
InChI Key: QDQMEHXIUFCIGR-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

To a solution of the phenol of Example 150 Step 1 (5.0 g, 36.7 mmol) in 200 mL CH3CN, was added MgCl2 (5.25 g, 55.1 mmol), TEA (13.9 g, 19.2 mL, 137.6 mmol), and (CHO)N (8.3 g, 280 mmol). The reaction was heated at reflux for 3 h. After cooling, the reaction was diluted with EtOAc (500 mL) and acidified with aqueous 2N HCl until the reaction was pH 4. The reaction was diluted with 300 mL H2O. The organic layer was washed with H2O, with brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography (on SiO2, hexane/EtOAc=94/6) to give 3.2 g (53%) of the desired product as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.25 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
19.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
(CHO)N
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
53%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([CH3:10])[CH:4]=1)[CH3:2].[Mg+2].[Cl-].[Cl-].Cl.C[CH2:16][O:17]C(C)=O>CC#N.O>[CH2:1]([C:3]1[CH:4]=[C:5]([CH3:10])[C:6]([OH:9])=[C:7]([CH:8]=1)[CH:16]=[O:17])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C1=CC(=C(C=C1)O)C
Name
Quantity
5.25 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
TEA
Quantity
19.2 mL
Type
reactant
Smiles
Name
(CHO)N
Quantity
8.3 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The organic layer was washed with H2O, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (on SiO2, hexane/EtOAc=94/6)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=C(C=O)C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.